Welcome to the BenchChem Online Store!
molecular formula C6H12O3S B8739240 Cyclobutylmethyl methanesulfonate

Cyclobutylmethyl methanesulfonate

Cat. No. B8739240
M. Wt: 164.22 g/mol
InChI Key: FKGIKRMZMCYOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05308830

Procedure details

Cyclobutanemethanol (24.9 g; 0.287 mol) and methanesulfonyl chloride (35.3 g; 0.302 mol) in dry ether (250 ml) was cooled to -20° C. under dry nitrogen. Triethylamine (44 ml; 0.32 mol) was added dropwise over 15 min with external cooling so that the reaction temperature remained below -5° C. The reaction mixture was allowed to warm to room temperature over 1 h and then filtered. The remaining solid was washed with ether. The ether solutions were combined and the ether evaporated, to afford crude cyclobutylmethyl methanesulfonate (48.75 g) as a pale yellow liquid, which was used in the next step without further purification. NMR - d(CDCl3 ; 60 MHz) 1.6-2.9 (7H, m), 3.0 (3H, s) and 4.1 (2H, d, J=7 Hz).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:5][OH:6])[CH2:4][CH2:3][CH2:2]1.[CH3:7][S:8](Cl)(=[O:10])=[O:9].C(N(CC)CC)C>CCOCC>[CH3:7][S:8]([O:6][CH2:5][CH:1]1[CH2:4][CH2:3][CH2:2]1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
C1(CCC1)CO
Name
Quantity
35.3 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with external cooling so that the reaction temperature
CUSTOM
Type
CUSTOM
Details
remained below -5° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The remaining solid was washed with ether
CUSTOM
Type
CUSTOM
Details
the ether evaporated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCC1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 48.75 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.